molecular formula C31H25Cl2NO5 B13649751 N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

Cat. No.: B13649751
M. Wt: 562.4 g/mol
InChI Key: ZOUABXSNYLWHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,6-dichlorobenzyl group. This compound is valuable in the synthesis of peptides due to its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc groupThe reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deprotected tyrosine derivatives, oxidized tyrosine derivatives, and substituted tyrosine derivatives .

Scientific Research Applications

N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The 2,6-dichlorobenzyl group provides additional stability and reactivity, allowing for selective modifications. The compound interacts with various molecular targets and pathways involved in peptide bond formation and modification .

Comparison with Similar Compounds

  • N-Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
  • Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
  • Fmoc-O-2,6-dichlorobenzyl-D-tyrosine

Comparison: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is unique due to its specific stereochemistry (D-tyrosine) and the presence of both Fmoc and 2,6-dichlorobenzyl groups. This combination provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in certain peptide synthesis applications .

Properties

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUABXSNYLWHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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